

# Formetorex: An In-depth Technical Guide on a Controlled Substance Analog

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Formetorex**

Cat. No.: **B3421634**

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## Abstract

**Formetorex**, also known as N-formylamphetamine, is a synthetic compound structurally related to amphetamine. While initially explored for its potential anorectic effects, it was never commercially marketed.<sup>[1]</sup> Today, **Formetorex** is primarily encountered as a chemical intermediate and impurity in the illicit synthesis of amphetamine, particularly through the Leuckart reaction.<sup>[1]</sup> Its structural similarity to amphetamine, a Schedule II controlled substance, places **Formetorex** under the purview of the Federal Analogue Act, classifying it as a controlled substance analog and treating it as a Schedule I substance.<sup>[2][3]</sup> This guide provides a comprehensive technical overview of **Formetorex**, including its chemical properties, pharmacology, synthesis, and analytical detection methods. Due to the limited availability of direct pharmacological and pharmacokinetic data for **Formetorex**, this guide leverages data from its close structural analog, amphetamine, to provide a robust profile for research and drug development purposes.

## Chemical and Physical Properties

**Formetorex** is a substituted phenethylamine characterized by a formyl group attached to the nitrogen atom of the amphetamine backbone.<sup>[4]</sup>

Property	Value	Reference
IUPAC Name	N-(1-phenylpropan-2-yl)formamide	<a href="#">[1]</a>
Synonyms	N-formylamphetamine, Formetamide	<a href="#">[5]</a>
Molecular Formula	C <sub>10</sub> H <sub>13</sub> NO	<a href="#">[5]</a>
Molecular Weight	163.22 g/mol	<a href="#">[5]</a>
CAS Number	22148-75-0	<a href="#">[4]</a>
Appearance	White to off-white solid	<a href="#">[4]</a>
Solubility	Soluble in organic solvents	<a href="#">[4]</a>

## Legal Status as a Controlled Substance Analog

**Formetorex** is not explicitly listed in the schedules of the Controlled Substances Act (CSA). However, due to its close chemical and pharmacological similarity to amphetamine, a Schedule II controlled substance, it falls under the Federal Analogue Act (21 U.S.C. § 813).[\[2\]](#)[\[3\]](#)[\[6\]](#) This act allows any chemical "substantially similar" to a controlled substance in Schedule I or II, and intended for human consumption, to be treated as a Schedule I substance.[\[2\]](#)[\[3\]](#)[\[6\]](#) Therefore, the manufacture, distribution, and possession of **Formetorex** are subject to the legal ramifications associated with Schedule I controlled substances.

## Pharmacology and Mechanism of Action

Direct pharmacological studies on **Formetorex** are limited. However, its structural similarity to amphetamine strongly suggests that it acts as a central nervous system stimulant by interacting with monoamine transporters.[\[4\]](#) The following data for amphetamine is presented as a close proxy for the expected activity of **Formetorex**.

## In Vitro Pharmacology of Amphetamine

Amphetamine primarily targets the dopamine transporter (DAT) and norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[\[7\]](#) It acts as a competitive

inhibitor of these transporters and also as a substrate, leading to reverse transport (efflux) of neurotransmitters from the presynaptic neuron.[8]

Table 1: Amphetamine Binding Affinity (Ki, nM) for Monoamine Transporters[7]

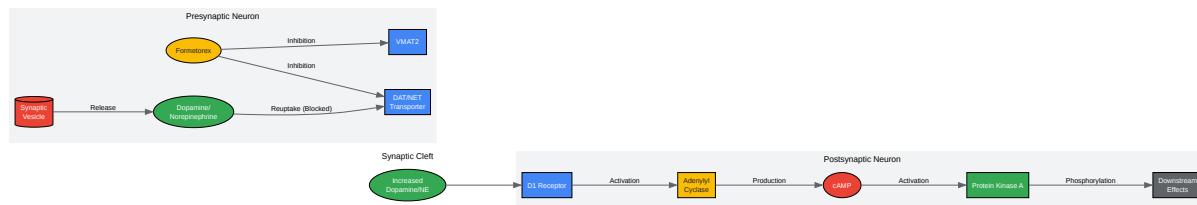
Transporter	Species	Ki (nM)
Dopamine Transporter (DAT)	Human	640
Norepinephrine Transporter (NET)	Human	Not specified
Serotonin Transporter (SERT)	Human	38,000
Vesicular Monoamine Transporter 2 (VMAT2)	Rat	1,300

Table 2: Amphetamine Functional Potency (EC<sub>50</sub>, nM) for Monoamine Release[7]

Transporter	Species	EC <sub>50</sub> (nM)
Dopamine (DA) Release (DAT)	Rat	24.8
Norepinephrine (NE) Release (NET)	Rat	7.1
Serotonin (5-HT) Release (SERT)	Rat	1,770

## Signaling Pathways

The inhibition of DAT and NET by amphetamine-like compounds leads to an increase in the synaptic concentration of dopamine and norepinephrine, respectively. This triggers downstream signaling cascades that are responsible for the stimulant effects.



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Figure 1: Simplified signaling pathway of **Formetorex**'s presumed action.

## Pharmacokinetics

Direct pharmacokinetic studies of **Formetorex** are not readily available. The following data for d-amphetamine provides an estimation of its expected pharmacokinetic profile.

Table 3: Pharmacokinetic Parameters of d-Amphetamine in Adults[7]

Parameter	Value
Bioavailability (Oral)	>75%
Time to Peak Plasma Concentration ( $T_{max}$ )	3 hours (immediate release)
Volume of Distribution (Vd)	~4 L/kg
Plasma Protein Binding	<20%
Elimination Half-life ( $t_{1/2}$ )	9-11 hours (urine pH dependent)
Metabolism	Hepatic (primarily CYP2D6)
Excretion	Renal

## Experimental Protocols

### Synthesis of Formetorex via Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a common method for the synthesis of amines and is frequently used in the clandestine production of amphetamine, with **Formetorex** as a key intermediate.[\[9\]](#)[\[10\]](#)

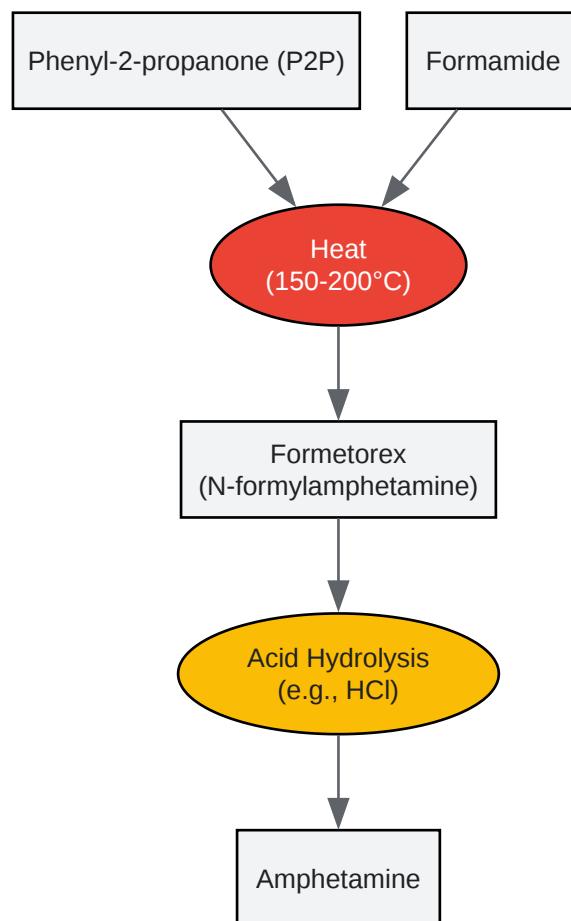
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Figure 2: Leuckart-Wallach reaction workflow for amphetamine synthesis.

Protocol:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phenyl-2-propanone (P2P) and an excess of formamide. The molar ratio of formamide to P2P is typically high to drive the reaction to completion.
- Heating: Heat the reaction mixture to a temperature between 150°C and 200°C.<sup>[10]</sup> The reaction is typically carried out for several hours.
- Formation of **Formetorex**: During the heating process, P2P reacts with formamide to form the intermediate, N-formylamphetamine (**Formetorex**).

- Hydrolysis: After the initial reaction is complete, the mixture is cooled. An aqueous acid solution (e.g., hydrochloric acid) is added to the flask. The mixture is then heated to hydrolyze the formamide intermediate to amphetamine.
- Workup: The reaction mixture is cooled and then basified (e.g., with NaOH) to neutralize the acid and liberate the free amphetamine base. The product is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layers are combined, dried over an anhydrous salt (e.g., MgSO<sub>4</sub>), and the solvent is removed under reduced pressure to yield crude amphetamine.
- Purification: The crude product can be further purified by distillation or by conversion to a salt (e.g., amphetamine sulfate) followed by recrystallization.

## Analytical Detection of Formetorex

### 5.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of **Formetorex**, often as an impurity in illicit amphetamine samples.

Sample Preparation (for illicit amphetamine samples):

- Accurately weigh approximately 10-20 mg of the homogenized sample.
- Dissolve the sample in a suitable solvent such as methanol or acetonitrile.
- Filter the solution to remove any particulate matter.
- The sample is now ready for injection into the GC-MS system. For trace analysis, a derivatization step using an agent like pentafluoropropionic anhydride (PFPA) may be employed to improve chromatographic properties and sensitivity.[\[11\]](#)

GC-MS Parameters:

Parameter	Value	Reference
Column	HP-5ms (or equivalent)	<a href="#">[12]</a>
Injector Temperature	250 °C	<a href="#">[13]</a>
Injection Mode	Splitless	<a href="#">[13]</a>
Oven Program	Initial 80°C, ramp at 20°C/min to 285°C	<a href="#">[14]</a>
Carrier Gas	Helium	<a href="#">[14]</a>
Flow Rate	1.5 mL/min	<a href="#">[12]</a>
MS Detector	Scan mode (e.g., m/z 50-650)	<a href="#">[14]</a>

### 5.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the separation and quantification of **Formetorex** and related compounds.

#### Sample Preparation:

- Prepare a standard solution of **Formetorex** in the mobile phase.
- For illicit samples, dissolve a known amount in the mobile phase and filter before injection.

#### HPLC Parameters:

Parameter	Value	Reference
Column	C18 reverse-phase (e.g., Spherisorb ODS2)	<a href="#">[15]</a>
Mobile Phase	Acetonitrile and 0.01 M H <sub>3</sub> PO <sub>4</sub> (pH 2.1) (e.g., 15:85 v/v)	<a href="#">[16]</a>
Flow Rate	1.0 mL/min	<a href="#">[16]</a>
Detection	UV at 205 nm	<a href="#">[16]</a>
Column Temperature	40°C	<a href="#">[16]</a>

## Conclusion

**Formetorex**, while not a marketed pharmaceutical, holds significant importance for forensic chemists, toxicologists, and drug development professionals due to its status as a controlled substance analog and its role as a key intermediate in clandestine amphetamine synthesis. This guide has provided a detailed technical overview of **Formetorex**, leveraging data from its close analog, amphetamine, to fill existing knowledge gaps. The provided experimental protocols for synthesis and analysis offer a practical resource for researchers in the field. A thorough understanding of the chemistry, pharmacology, and legal status of **Formetorex** is crucial for addressing the challenges posed by the illicit drug trade and for the development of novel therapeutic agents.

Disclaimer: This document is intended for informational and research purposes only. The synthesis and handling of controlled substances and their analogs are subject to strict legal and regulatory requirements. All activities should be conducted in compliance with applicable laws and by authorized personnel in appropriate laboratory settings.

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